Ricinoleic acid sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Ricinoleic acid sodium salt can be synthesized by reacting ricinoleic acid with sodium hydroxide in ethanol. The reaction is typically carried out at a temperature of 64°C for about 4 hours . The molar concentration of ricinoleic acid in the reaction mixture is maintained at 1.0M .

Industrial Production Methods: Industrial production of this compound involves the saponification of castor oil, which is rich in ricinoleic acid. The process includes the hydrolysis of castor oil to release ricinoleic acid, followed by neutralization with sodium hydroxide to form the sodium salt .

化学反応の分析

Types of Reactions: Ricinoleic acid sodium salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in ricinoleic acid can be oxidized to form ketones or aldehydes.

Reduction: The double bond in ricinoleic acid can be reduced to form saturated fatty acids.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Substitution: Thiophosphoryl trichloride can react with the hydroxyl group under various conditions.

Major Products:

Oxidation: Ketones and aldehydes.

Reduction: Saturated fatty acids.

Substitution: Thiophosphorus-containing compounds.

科学的研究の応用

Pharmaceutical Applications

- Laxative Agent : Sodium ricinoleate is well-known for its use as a stimulant laxative. The mechanism involves irritation of the intestinal lining, stimulating bowel movements. Studies indicate that its effect is dose-dependent, with specific thresholds required to elicit a response . The laxative properties are attributed to its detergent-like behavior, which disrupts cellular membranes in the intestines, facilitating fluid secretion .

- Analgesic and Anti-inflammatory Effects : Research has shown that ricinoleic acid can exert analgesic and anti-inflammatory effects through mechanisms involving G protein-coupled receptors . This suggests potential applications in pain management formulations.

Cosmetic and Personal Care Products

Sodium ricinoleate is widely used in the cosmetic industry due to its emulsifying properties. It serves as an ingredient in various products, including:

- Soaps : Its surfactant properties make it effective in soap formulations, enhancing cleaning efficiency by emulsifying oils and dirt .

- Skin Care Products : It is included in creams and lotions for its moisturizing effects and ability to improve product texture .

Industrial Applications

- Surfactants : Sodium ricinoleate acts as a surfactant in detergents and cleaning products. Its ability to lower surface tension allows for better penetration of dirt and grease during cleaning processes .

- Bactericide : The compound has been noted for its bactericidal properties, making it suitable for use in disinfectants and antimicrobial formulations .

Food Industry

Sodium ricinoleate is recognized for its safety in food applications. It is utilized as an emulsifier in various food products due to its ability to stabilize mixtures of oil and water . The FDA classifies castor oil (and by extension, its derivatives) as generally recognized as safe (GRAS) when used appropriately.

Case Study 1: Laxative Efficacy

A study conducted on the efficacy of sodium ricinoleate as a laxative demonstrated that it produced significant bowel movement stimulation in a controlled setting with a clear dose-response relationship. Participants receiving higher doses reported quicker relief from constipation compared to those on lower doses .

Case Study 2: Cosmetic Formulation

In a formulation study for a moisturizing cream containing sodium ricinoleate, researchers found that the inclusion of this compound improved emulsion stability and enhanced skin hydration compared to formulations without it. The study concluded that sodium ricinoleate could be an effective ingredient for improving the performance of skin care products .

作用機序

The mechanism of action of ricinoleic acid sodium salt involves its interaction with various molecular targets:

Cannabinoid Receptors: It activates cannabinoid receptor 1 and cannabinoid receptor 2, leading to various physiological effects.

Transient Receptor Potential Channels: It also interacts with transient receptor potential cation channel subfamily V member 1, which is involved in pain perception.

類似化合物との比較

Ricinoleic acid sodium salt can be compared with other similar compounds:

Polyglycerol Polyricinoleate: A polymer of glycerol with ricinoleic acid side chains, used as an emulsifier

特性

CAS番号 |

5323-95-5 |

|---|---|

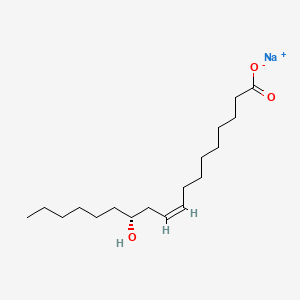

分子式 |

C18H34O3.Na C18H34NaO3 |

分子量 |

321.4 g/mol |

IUPAC名 |

sodium;(Z,12R)-12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/b12-9-;/t17-;/m1./s1 |

InChIキー |

ZCEUYFQZJDGDEF-DPMBMXLASA-N |

SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Na+] |

異性体SMILES |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O)O.[Na] |

正規SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O.[Na] |

Color/Form |

White or slightly yellow powder |

物理的記述 |

Ricinoleic acid, sodium salt is a white powder. (NTP, 1992) White or slightly yellow solid; [Merck Index] Off-white to brown crystalline solid; [MSDSonline] |

溶解性 |

Soluble (NTP, 1992) Soluble in water or alcohol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。